(E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine
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Overview
Description
(E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a styrylsulfonyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Styrylsulfonyl Group Introduction: The styrylsulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound might be studied for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor function in biological systems.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(phenylsulfonyl)piperidine
- (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(benzylsulfonyl)piperidine
Uniqueness
(E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine is unique due to the presence of both the styrylsulfonyl and pyrazolyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(1-methylpyrazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-19-12-9-17(18-19)16-8-5-11-20(14-16)23(21,22)13-10-15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13,16H,5,8,11,14H2,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHYLIOPAFQKSR-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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